methyl 4-amino-3-{[(1,3-thiazol-2-yl)methyl]amino}benzoate
Description
Methyl 4-amino-3-{[(1,3-thiazol-2-yl)methyl]amino}benzoate is a benzoate ester derivative featuring a 4-amino substituent on the benzene ring and a 3-[(1,3-thiazol-2-yl)methyl]amino group. This compound combines a thiazole heterocycle with an ester functional group, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₁₄N₄O₂S, and it is cataloged under identifiers such as EN300-753937 and EN300-753959 in Enamine Ltd’s Building Blocks Catalogue .
Properties
IUPAC Name |
methyl 4-amino-3-(1,3-thiazol-2-ylmethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-12(16)8-2-3-9(13)10(6-8)15-7-11-14-4-5-18-11/h2-6,15H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILRTBOQWRXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NCC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(1,3-thiazol-2-ylmethylamino)benzoate typically involves the formation of the thiazole ring followed by its attachment to the benzoate moiety. One common method involves the reaction of 4-amino-3-nitrobenzoic acid with thiazole derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
methyl 4-amino-3-{[(1,3-thiazol-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
methyl 4-amino-3-{[(1,3-thiazol-2-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(1,3-thiazol-2-ylmethylamino)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Positional Isomers: Thiazol Substitution Variations
Compound 1: Methyl 4-amino-3-{[(1,3-thiazol-2-yl)methyl]amino}benzoate (target compound) Compound 2: Methyl 4-amino-3-{[(1,3-thiazol-4-yl)methyl]amino}benzoate ()
| Property | Compound 1 | Compound 2 |
|---|---|---|
| Thiazol substituent | 2-position | 4-position |
| Molecular Weight | 211.27 g/mol | 211.27 g/mol |
| CAS Number | EN300-753937/EN300-753959 | EN300-753937/EN300-753959* |
| Key Structural Feature | Thiazol-2-ylmethylamino group | Thiazol-4-ylmethylamino group |
Comparison: The positional isomerism of the thiazole ring (2- vs. 4-substitution) alters electronic and steric properties. In contrast, the 4-substituted thiazole in Compound 2 may reduce electron density at the amino group, affecting reactivity in downstream reactions .
Functional Group Variants: Ester vs. Carboxylic Acid
Compound 1: this compound Compound 3: 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () Compound 4: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid ()
| Property | Compound 1 | Compound 3 | Compound 4 |
|---|---|---|---|
| Functional Group | Ester (COOCH₃) | Carboxylic Acid (COOH) | Carboxylic Acid (COOH) |
| Molecular Weight | 211.27 g/mol | 219.26 g/mol | 219.26 g/mol |
| CAS Number | EN300-753937/EN300-753959 | 65032-66-8 | Not specified |
| Melting Point | Not reported | 139.5–140°C | Not reported |
The methyl substitution on the thiazole ring in Compounds 3–4 may sterically hinder interactions with enzymes or receptors. Additionally, the positional isomerism on the benzene ring (2- vs. 3-substitution in Compounds 3–4) could influence binding affinity in molecular targets .
Substituent Variations: Thiazol vs. Phenylsulfanyl
Compound 1: this compound Compound 5: Methyl 4-amino-3-[phenyl(phenylsulfanyl)methyl]benzoate (CAS 42901-03-1, )
| Property | Compound 1 | Compound 5 |
|---|---|---|
| Substituent | Thiazol-2-ylmethylamino | Phenylsulfanylmethyl |
| Molecular Weight | 211.27 g/mol | Not reported |
| Sulfur Environment | Thiazole (aromatic S) | Sulfanyl (S–C bond) |
Comparison : Compound 5’s phenylsulfanyl group introduces a bulkier, more lipophilic substituent compared to the thiazole in Compound 1. The aromatic sulfur in thiazole (Compound 1) may participate in π-stacking or metal coordination, whereas the sulfanyl group in Compound 5 could act as a hydrogen-bond acceptor. These differences may lead to divergent pharmacological profiles .
Biological Activity
Methyl 4-amino-3-{[(1,3-thiazol-2-yl)methyl]amino}benzoate, also known as CAS Number 1551769-81-3, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its chemical properties, mechanism of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Molecular Weight | 263.32 g/mol |
| CAS Number | 1551769-81-3 |
| Structure | Chemical Structure |
Research indicates that this compound exhibits its biological activity primarily through modulation of various biochemical pathways. The thiazole moiety is known to interact with specific enzymes and receptors, potentially influencing metabolic processes and cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : Its structure allows for interaction with various biological receptors, which can lead to altered physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of this compound. For instance, a study demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various bacterial strains.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that it was effective against resistant strains of Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : An animal model study assessed the compound's effectiveness in treating bacterial infections. Mice treated with this compound showed a significant reduction in infection severity compared to control groups .
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to fully understand its safety in long-term use and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
